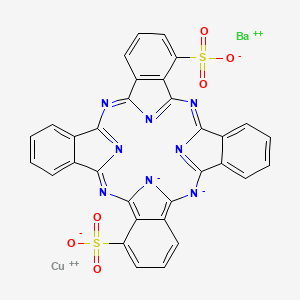
Chlorure de 2-méthyl-4-nitrobenzènesulfonyle
Vue d'ensemble
Description
2-Methyl-4-nitrobenzenesulfonyl chloride (MNBC) is a synthetic compound that is widely used in the laboratory for various purposes. It is an important reagent for organic synthesis and has been used in a wide range of applications, including the synthesis of peptides, peptidomimetics, and other organic compounds. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungal drugs, and anti-cancer drugs.
Applications De Recherche Scientifique
Synthèse d'aldéhydes multifonctionnels, d'amines secondaires et de cétones
Chlorure de 2-méthyl-4-nitrobenzènesulfonyle: est utilisé dans la réaction de Fukuyama–Mitsunobu pour la protection, l'activation et la déprotection des amines primaires. Ce processus est important pour la synthèse d'aldéhydes multifonctionnels, d'amines secondaires et de cétones avec des rendements élevés et des énantiosélectivités . Les conditions de réaction douces et la haute chimiosélectivité en font un choix attrayant pour les chimistes organiciens.
Stratégies de protection en synthèse organique
Le composé sert de groupe protecteur pour les amines en synthèse organique. Le groupe nitrobenzènesulfonyle (Ns) est particulièrement utile pour la synthèse d'amines utilisant la stratégie Nosyl, qui est une étape clé dans la synthèse totale de produits naturels complexes et de médicaments .
Synthèse chimique
Ce composé est un réactif en synthèse chimique, où il forme des dérivés 2-nitrobenzènesulfonyle d'alcools et d'amines. Il est également impliqué dans des réactions de clivage sélectives, qui sont cruciales pour créer des structures moléculaires spécifiques .
Développement d'inhibiteurs de la rénine
This compound: trouve une application dans le développement d'inhibiteurs de la rénine. Les inhibiteurs de la rénine sont une classe de médicaments pharmaceutiques utilisés pour traiter l'hypertension artérielle et sont essentiels pour comprendre les maladies cardiovasculaires .
Recherche anticonvulsivante
Il est utilisé dans la recherche anticonvulsivante, où il peut contribuer au développement de nouveaux agents thérapeutiques pour le traitement de l'épilepsie et d'autres troubles convulsifs .
Mécanisme D'action
Target of Action
Similar compounds such as 4-nitrobenzenesulfonyl chloride have been used in the synthesis of various organic compounds , suggesting that the compound might interact with a wide range of organic molecules.
Mode of Action
It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-) attached to the sulfonyl group . This allows them to participate in substitution reactions, where the chloride ion is replaced by a nucleophile .
Biochemical Pathways
Given its reactivity, it can be inferred that it might be involved in various biochemical reactions, particularly those involving nucleophilic substitution .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-nitrobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, the presence of other reactive species, and temperature . Moreover, it’s known to be moisture-sensitive , suggesting that its stability and reactivity could be compromised in humid conditions.
Analyse Biochimique
Biochemical Properties
2-Methyl-4-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of sulfonamide bonds. The compound’s ability to act as a sulfonating agent makes it valuable in the synthesis of various biochemical compounds.
Cellular Effects
2-Methyl-4-nitrobenzenesulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are crucial for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of 2-Methyl-4-nitrobenzenesulfonyl chloride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and the modulation of biochemical pathways. The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-nitrobenzenesulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for its effective use in research.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-nitrobenzenesulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining safe and effective dosages for research purposes.
Metabolic Pathways
2-Methyl-4-nitrobenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is important for elucidating the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of 2-Methyl-4-nitrobenzenesulfonyl chloride within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
2-Methyl-4-nitrobenzenesulfonyl chloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular biochemistry.
Propriétés
IUPAC Name |
2-methyl-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREICNIHNBOUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175594 | |
| Record name | 5-Nitrotoluene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21320-90-1 | |
| Record name | 2-Methyl-4-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21320-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrotoluene-2-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21320-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrotoluene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrotoluene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROTOLUENE-2-SULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2FS3Q3W6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)










